1,1,2,2-Tetramethylcyclopropane
Overview
Description
Synthesis Analysis
The synthesis of related cyclopropane derivatives often involves innovative approaches to overcome the challenges posed by their strained ring systems. For example, direct [3 + 2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens (S, Se, Te) provides an efficient method for preparing methylene-1,2-dichalcogenolanes, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Yu et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is closely analyzed to understand their reactivity and interaction with other molecules. The study by Bauzá, Frontera, and Mooibroek (2016) highlights 1,1,2,2-tetracyanocyclopropane (TCCP) as a versatile synthon capable of interacting through 'non-covalent carbon bonding', indicating the significance of cyclopropane derivatives in supramolecular chemistry (Bauzá et al., 2016).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, demonstrating their utility in organic synthesis. The Lewis acid-catalyzed reactions of arylmethylenecyclopropanes with 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers result in the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, illustrating the compounds' reactivity and potential for generating molecular complexity (Yao & Shi, 2007).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as stability and reactivity, are influenced by their molecular structure. The study on the thermal stability of 3,3,4,4-tetraethoxybut-1-yne, a related compound, shows that cyclopropane derivatives can be designed to have desirable stability characteristics under specific conditions (Sydnes et al., 2007).
Scientific Research Applications
Thermal Decomposition in a Single-Pulse Shock Tube : TTMC undergoes thermal decomposition when subjected to a single-pulse shock tube. This process is mainly characterized by a specific reaction process, with side reactions being unimportant. This finding is crucial for understanding the chemical kinetics and reaction mechanisms of TTMC under high-temperature conditions (Tsang, 1973).
Supramolecular Synthon : TTMC's derivative, 1,1,2,2-tetracyanocyclopropane (TCCP), serves as a versatile synthon capable of interacting with various molecules through 'non-covalent carbon bonding'. This property of TCCP makes it a potential candidate for use in supramolecular chemistry and molecular recognition (Bauzá, Frontera, & Mooibroek, 2016).
Photochemical Reactions and Radical Formation : Studies have shown that TTMC can undergo photochemical reactions leading to the formation of various products. These reactions involve intermediate singlet 1,3-diradicals and can lead to regioselective methyl migration, demonstrating the complex photochemistry of arylcyclopropanes (Zimmerman & Heydinger, 1991).
Crystal Engineering with Tetrel Bonding Interactions : TTMC derivatives can be used in crystal engineering, exploiting sp3-C centered tetrel bonding interactions. These interactions can be critical for designing new materials and understanding molecular structures (Roeleveld et al., 2020).
Radical Cation Characterization : Studies have characterized the radical cation forms of TTMC, revealing their stability and transformation under specific conditions. This research contributes to our understanding of radical chemistry and the behavior of organic molecules under ionizing conditions (Qin, Snow, & Williams, 1984).
properties
IUPAC Name |
1,1,2,2-tetramethylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHUCGKEGUAHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194184 | |
Record name | 1,1,2,2-Tetramethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethylcyclopropane | |
CAS RN |
4127-47-3 | |
Record name | 1,1,2,2-Tetramethylcyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4127-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetramethylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2-Tetramethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetramethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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